![molecular formula C22H21ClFN5OS B2750486 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-01-4](/img/structure/B2750486.png)
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria . It also displayed significant anticonvulsant activity .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound, has been achieved through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The structure of the compound was confirmed by 1H and 13C NMR and elemental analysis . The crystal structure of a similar compound was reported with triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å 3, Z = 2, R gt (F) = 0.0798, wR ref (F 2) = 0.2072, T = 150 K .Chemical Reactions Analysis
The course of the aminomethylation reaction is evidenced by the lack of a signal for the proton at the N2 nitrogen atom of the 1,2,4-triazole ring . The alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Physical And Chemical Properties Analysis
The crystal structure of a similar compound was reported with triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å 3, Z = 2, R gt (F) = 0.0798, wR ref (F 2) = 0.2072, T = 150 K .Scientific Research Applications
- Further studies are needed to determine its specific mechanism of action and efficacy against different bacterial strains .
Antibacterial Activity
Anticonvulsant Properties
Psychoactive Potential
Neurodegenerative Diseases
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to readily interact with their targets and induce changes.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
In silico studies suggest that similar compounds, such as certain piperazine derivatives, are likely to have good oral bioavailability , which could impact the compound’s pharmacokinetics.
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the synthesis of similar compounds can be influenced by various factors, including the choice of solvents, reaction temperatures, and acid scavengers .
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-7-2-3-8-18(17)24)28-11-9-27(10-12-28)16-6-4-5-15(23)13-16/h2-8,13,19,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRKLKCTBMSYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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